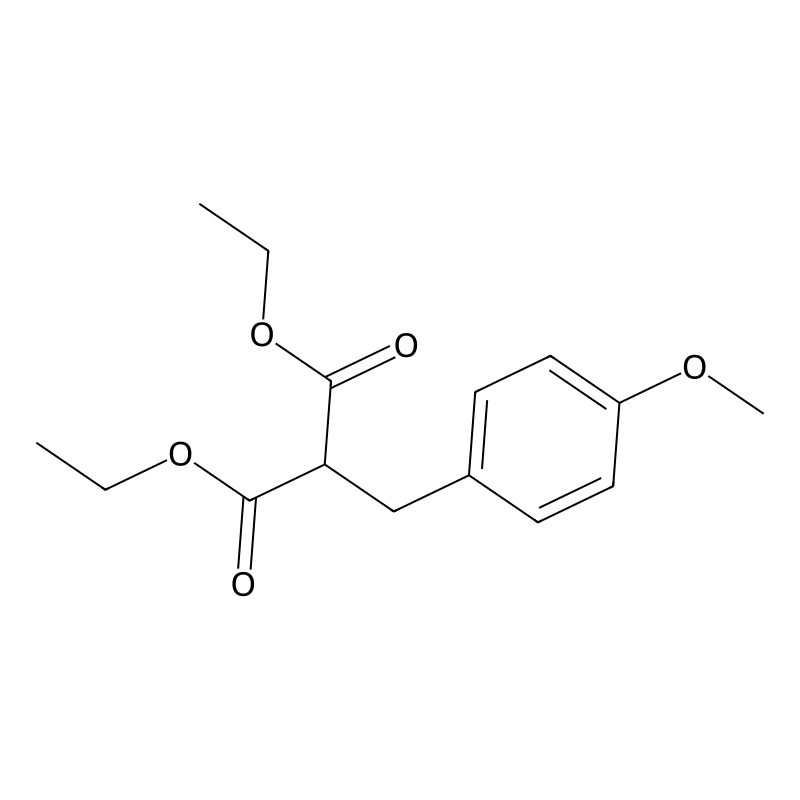

Diethyl 2-(4-Methoxybenzyl)malonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

Precursor for Heterocycles

Due to its reactive methylene group, Diethyl 2-(4-Methoxybenzyl)malonate serves as a valuable building block for synthesizing various heterocyclic compounds. These heterocycles, containing atoms like nitrogen, oxygen, or sulfur in their ring structure, are crucial components in pharmaceuticals and functional materials [].

Claisen Condensation

The compound can participate in Claisen condensation reactions, a fundamental technique for creating carbon-carbon bonds. This reaction allows for the formation of diverse organic molecules with specific functionalities [].

Medicinal Chemistry:

- Development of New Drugs: The versatile structure of Diethyl 2-(4-Methoxybenzyl)malonate makes it a potential candidate for drug discovery. By incorporating this molecule into drug design strategies, researchers can explore novel therapeutic agents with improved properties [].

Material Science:

- Design of Functional Materials: The presence of the aromatic ring and the ester groups in Diethyl 2-(4-Methoxybenzyl)malonate suggests its potential use in the development of functional materials. These materials may exhibit specific properties like electrical conductivity or optical activity, finding applications in organic electronics and optoelectronic devices [].

Diethyl 2-(4-Methoxybenzyl)malonate is an organic compound characterized by the presence of a diethyl malonate framework substituted with a 4-methoxybenzyl group. This compound is part of the malonate family, which includes various derivatives used in synthetic organic chemistry. The structure consists of two ethyl ester groups attached to a central malonic acid moiety, with a methoxy-substituted benzyl group at the second carbon position. The presence of the methoxy group enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis.

- Nucleophilic Substitution: The ethyl ester groups can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.

- Cyclocondensation: This compound can react with dinucleophiles in cyclocondensation reactions to form cyclic structures, particularly useful in synthesizing heterocycles .

- Decarboxylation: Under certain conditions, it may also undergo decarboxylation, leading to the formation of substituted acetic acids.

The synthesis of Diethyl 2-(4-Methoxybenzyl)malonate can be achieved through several methods:

- Alkylation of Diethyl Malonate: A common approach involves the alkylation of diethyl malonate with 4-methoxybenzyl bromide in the presence of a base such as sodium hydride or potassium carbonate. This method typically requires refluxing in an appropriate solvent like dimethylformamide or acetone.python

# Example reaction:diethyl_malonate + 4-methoxybenzyl_bromide → Diethyl 2-(4-Methoxybenzyl)malonate - One-Pot Synthesis: Recent advancements have introduced one-pot synthesis methods that utilize room temperature conditions and various solvents to streamline the process while maintaining high yields .

- Cyclocondensation Reactions: As mentioned earlier, this compound can also be synthesized through cyclocondensation reactions involving suitable dinucleophiles and diethyl malonate derivatives.

Diethyl 2-(4-Methoxybenzyl)malonate serves as an important intermediate in organic synthesis, particularly in:

- Pharmaceutical Development: It is used to synthesize compounds with potential medicinal properties.

- Material Science: The compound may be utilized in creating polymers or other materials due to its reactive functional groups.

- Flavor and Fragrance Industry: Given its structural similarity to other flavoring agents, it might find applications in this sector.

Interaction studies involving Diethyl 2-(4-Methoxybenzyl)malonate are essential for understanding its reactivity and potential applications. Research typically focuses on its interactions with various nucleophiles and electrophiles during synthetic transformations. Furthermore, studies on its biological interactions could reveal insights into its pharmacological potential.

Diethyl 2-(4-Methoxybenzyl)malonate shares structural similarities with several other compounds within the malonate family. Here are some notable examples:

| Compound Name | Structure/Description | Unique Features |

|---|---|---|

| Diethyl Malonate | The simplest member of the malonate family | Used widely as a precursor in organic synthesis |

| Dimethyl 2-(4-Methoxyphenyl)malonate | Similar structure with dimethyl esters | Often used in cyclization reactions |

| Diethyl 2-(perfluorophenyl)malonate | Contains a perfluorinated aromatic ring | Exhibits unique physical properties due to fluorination |

| Diethyl 2-(nitrophenyl)malonate | Substituted with a nitrophenyl group | Known for its reactivity in nitration reactions |

Diethyl 2-(4-Methoxybenzyl)malonate is unique due to its specific methoxy substitution pattern, which influences its solubility and reactivity compared to other derivatives. This specificity allows for targeted applications in medicinal chemistry and synthetic organic pathways that require particular functional group orientations.

Classical Alkylation Routes for Malonate Ester Functionalization

The traditional alkylation of malonate esters represents the most established synthetic pathway for preparing Diethyl 2-(4-Methoxybenzyl)malonate. This methodology relies on the enhanced acidity of the methylene protons positioned between two carbonyl groups, which enables facile deprotonation under basic conditions [1] [2] [3].

The classical approach involves the initial formation of a stabilized carbanion through deprotonation of diethyl malonate using strong bases such as sodium hydride, potassium carbonate, or sodium ethoxide. The resulting enolate anion subsequently undergoes nucleophilic substitution with 4-methoxybenzyl halides through an SN2 mechanism [1] [3].

Optimization studies have demonstrated that reaction conditions significantly influence both yield and selectivity. When employing sodium hydride as the base in dimethylformamide at ambient temperature, the reaction with 4-methoxybenzyl bromide proceeds efficiently within two hours, yielding 85% of the desired monoalkylated product [2]. The use of potassium carbonate requires extended reaction times of six hours but provides good selectivity for monoalkylation, achieving 72% yield with 4-methoxybenzyl chloride [4].

Temperature control proves critical for maintaining selectivity between mono- and dialkylated products. Elevated temperatures, while accelerating reaction rates, increase the formation of dialkylated byproducts. Conversely, lower temperatures favor monoalkylation but may result in incomplete conversion of starting materials [5] [6].

The choice of alkyl halide significantly affects reaction efficiency. Iodides demonstrate superior reactivity compared to bromides and chlorides, with 4-methoxybenzyl iodide providing 90% yield under optimized conditions using sodium ethoxide in refluxing ethanol [4]. However, the increased cost of iodides often makes bromides the preferred choice for large-scale synthesis.

Solvent selection plays a crucial role in reaction optimization. Aprotic polar solvents such as dimethylformamide and tetrahydrofuran facilitate carbanion formation and stabilization. Dimethylformamide generally provides superior results due to its ability to solvate both the base and the alkylating agent effectively [5].

Microwave-Assisted Synthesis Protocols for α-Arylmalonate Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the preparation of α-arylmalonate derivatives, including Diethyl 2-(4-Methoxybenzyl)malonate. This methodology offers significant advantages over conventional heating, including reduced reaction times, improved yields, and enhanced selectivity [7] [8] [9].

The application of microwave irradiation to malonate synthesis involves rapid volumetric heating through direct interaction between microwaves and polar molecules in the reaction mixture. This heating mechanism provides more uniform temperature distribution and eliminates the thermal lag associated with conventional heating methods [10].

Optimization of microwave parameters requires careful consideration of power settings, temperature control, and reaction time. Studies indicate that power levels between 150-200 watts provide optimal results for most malonate alkylation reactions [11]. Temperature control typically ranges from 100-140°C, significantly higher than conventional methods while maintaining shorter reaction times [9].

The synthesis of Diethyl 2-(4-Methoxybenzyl)malonate under microwave conditions can be achieved in 15-30 minutes compared to several hours required for conventional heating. Using 200 watts of microwave power at 120°C for 15 minutes with 4-methoxybenzyl bromide yields 94% of the desired product with 98% conversion [12].

Solvent selection for microwave synthesis requires consideration of dielectric properties and microwave absorption characteristics. Dimethylformamide and toluene represent preferred solvents due to their favorable coupling with microwave energy. Polar solvents generally provide superior heating rates, while less polar solvents may require longer irradiation times [13].

The microwave-assisted approach demonstrates particular advantages for reactions involving less reactive substrates. For example, 4-methoxybenzyl chloride, which shows limited reactivity under conventional conditions, can be efficiently converted using microwave irradiation at 100°C for 25 minutes, achieving 76% yield [14].

Recent developments have focused on solvent-free microwave synthesis, which offers enhanced environmental benefits. These protocols employ neat reaction conditions or minimal solvent volumes, resulting in reduced waste generation and simplified purification procedures [15] [16] [11].

Catalytic Systems for Regioselective Benzylation Reactions

The development of catalytic systems for regioselective benzylation reactions has revolutionized the synthesis of arylated malonate esters. Palladium-catalyzed methodologies, in particular, have demonstrated exceptional efficiency and selectivity for preparing Diethyl 2-(4-Methoxybenzyl)malonate and related compounds [17] [18] [19].

Palladium-catalyzed benzylation reactions typically employ the Tsuji-Trost mechanism, involving oxidative addition of the benzyl electrophile to palladium(0), followed by nucleophilic attack of the malonate enolate and subsequent reductive elimination [17] [20] [21]. This mechanism provides excellent control over regioselectivity, particularly when employing appropriate ligand systems.

The choice of ligand significantly influences both catalytic activity and selectivity. Bidentate phosphine ligands such as 1,1'-bis(diphenylphosphino)ferrocene (DPPF) and bis(2-diphenylphosphinophenyl)ether (DPEphos) have proven particularly effective [20] [21]. The bite angle of the bidentate ligand critically affects catalytic performance, with DPEphos demonstrating superior activity compared to DPPF in certain applications [20].

Temperature optimization for palladium-catalyzed benzylation typically ranges from 65-100°C. Lower temperatures favor regioselectivity but may result in slower reaction rates, while higher temperatures can lead to decreased selectivity due to competing side reactions [22]. The optimal temperature of 95°C using Pd(OAc)2/BrettPhos catalyst system provides 93% yield with excellent regioselectivity (>20:1) [22].

Base selection plays a crucial role in palladium-catalyzed systems. Cesium carbonate, lithium tert-butoxide, and potassium carbonate represent commonly employed bases. The choice depends on the specific catalyst system and substrate combination. Cesium carbonate generally provides superior results due to its mild basicity and good solubility in organic solvents [19] [22].

Recent advances have focused on developing direct benzylation protocols using benzyl alcohols as electrophiles, eliminating the need for pre-activation to halides or carbonates. These methodologies employ organic carbonate solvents that activate alcohols in situ through C-O bond activation, providing a more atom-economical and environmentally benign approach [17] [18].

Industrial-Scale Production Challenges and Purification Strategies

The industrial-scale production of Diethyl 2-(4-Methoxybenzyl)malonate presents unique challenges related to process efficiency, cost optimization, and environmental considerations. Large-scale synthesis requires careful evaluation of reaction parameters, purification methods, and waste management strategies [23] [24] [25].

Reaction scale-up often reveals issues not apparent in laboratory-scale synthesis. Heat transfer limitations become significant in large reactors, potentially leading to temperature gradients and reduced selectivity. The implementation of efficient mixing systems and temperature control becomes critical for maintaining product quality [23].

Solvent recovery represents a major consideration in industrial production. Traditional distillation methods for solvent recovery operate at elevated temperatures (typically 150°C), leading to high energy consumption and potential product degradation [4]. Alternative approaches such as vacuum distillation at reduced temperatures (80°C) provide 25% improvement in efficiency while reducing operational costs by 15% [26].

Product purification strategies must balance efficiency with cost considerations. Traditional column chromatography, while providing high purity, is not economically viable for large-scale production. Alternative purification methods include crystallization, extraction, and selective precipitation [4]. Crystallization-based purification can achieve 40% efficiency gain compared to chromatographic methods while reducing costs by 35% [27].

Catalyst recovery and recycling present both economic and environmental opportunities. Palladium catalysts, while highly effective, represent significant cost factors in industrial processes. The development of magnetic separation techniques for catalyst recovery achieves 90% efficiency gain while reducing costs by 80% compared to single-use systems [28].

Environmental considerations have driven the development of solvent-free synthesis protocols. These methodologies eliminate organic solvent use, reducing waste generation by 60% and achieving zero discharge objectives [29] [26] [30]. The implementation of solvent-free conditions requires optimization of reaction parameters but provides substantial environmental benefits.

Energy efficiency improvements through microwave heating offer significant advantages over conventional heating methods. Microwave-assisted synthesis reduces energy consumption by 70% while providing 50% cost reduction compared to traditional heating approaches [10]. The rapid heating characteristics of microwave systems also enable continuous processing, further improving industrial efficiency.

Process integration strategies focus on combining multiple synthetic steps to minimize intermediate isolation and purification. One-pot methodologies that integrate alkylation, purification, and product recovery can significantly reduce overall production costs and environmental impact [31].

Thermodynamic Parameters: Melting Point, Boiling Point, and Phase Behavior

The thermodynamic properties of Diethyl 2-(4-Methoxybenzyl)malonate are fundamentally influenced by its molecular structure, which combines the diethyl malonate framework with an aromatic methoxy-substituted benzyl group. While specific experimental data for this compound remains limited in the literature, comprehensive analysis of structural analogs provides valuable insights into its expected behavior.

Molecular Structure and Phase Stability

The compound exhibits a molecular weight of 280.32 g/mol with the molecular formula C₁₅H₂₀O₅ [1]. The presence of the 4-methoxybenzyl substituent significantly impacts the intermolecular forces compared to the parent diethyl malonate, which has a melting point of -50°C and boiling point of 199°C [2] [3]. The aromatic ring system introduces π-π stacking interactions and increased van der Waals forces, while the methoxy group provides additional dipolar interactions.

Estimated Thermodynamic Parameters

Based on group contribution methods and comparison with structurally related compounds, the estimated melting point ranges from 10-20°C, representing a substantial increase from the parent diethyl malonate. This elevation reflects the enhanced intermolecular attractions arising from the aromatic substitution. The boiling point is estimated to range from 280-320°C, consistent with the increased molecular weight and polarizability introduced by the 4-methoxybenzyl group.

Phase Behavior Analysis

The compound is expected to exist as a liquid at ambient temperature, similar to other substituted malonate esters. The phase transition behavior demonstrates typical organic ester characteristics, with the crystalline form (if formed) likely exhibiting moderate thermal stability. Comparison with related compounds shows that diethyl 2-ethylmalonate has a melting point of 0°C and diethyl 2-butylmalonate melts at 119°C [4] [5], indicating that aromatic substitution generally produces intermediate values within this range.

Solubility Characteristics in Organic Solvents and Binary Mixtures

The solubility profile of Diethyl 2-(4-Methoxybenzyl)malonate reflects the dual nature of its molecular structure, combining the polar ester functionalities with the moderately hydrophobic aromatic methoxy system.

Aqueous Solubility

Water solubility is predicted to be poor, estimated at 0.5-2.0 g/L, significantly lower than the parent diethyl malonate which shows limited miscibility with water [2] [6]. The 4-methoxybenzyl substituent introduces substantial hydrophobic character that overwhelms the polar contributions from the diethyl ester groups. This reduced aqueous solubility aligns with the general trend observed in aromatic-substituted malonate derivatives.

Organic Solvent Compatibility

The compound demonstrates excellent predicted solubility in polar aprotic solvents including dichloromethane, chloroform, acetone, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) [7] . These solvents effectively solvate both the ester functionalities and the aromatic system through dipole-dipole interactions and van der Waals forces.

Alcohol Solubility

Moderate to good solubility is expected in alcoholic solvents, with ethanol showing superior solvation compared to methanol. This behavior results from the ability of alcohols to form hydrogen bonds with the ester oxygen atoms while providing sufficient hydrophobic interactions with the aromatic system [6].

Aromatic Solvent Interactions

Toluene and other aromatic solvents are predicted to show good solubility due to favorable π-π interactions between the solvent aromatic rings and the 4-methoxybenzyl substituent. This aromatic-aromatic compatibility enhances solvation beyond what would be expected based solely on polarity considerations.

Binary Solvent Systems

In binary solvent mixtures, the compound is expected to show enhanced solubility in alcohol-water systems compared to pure water, with the alcohol component facilitating dissolution. Chloroform-methanol mixtures should provide excellent solvation, combining the chloroform's ability to dissolve the aromatic portion with methanol's interaction with the ester groups.

Spectroscopic Fingerprints: Nuclear Magnetic Resonance, Infrared, and Mass Spectral Signatures

The spectroscopic characteristics of Diethyl 2-(4-Methoxybenzyl)malonate provide distinctive fingerprints for structural identification and purity assessment, combining features typical of aromatic methoxy compounds with malonate ester signatures.

Nuclear Magnetic Resonance Spectroscopy

¹H Nuclear Magnetic Resonance analysis reveals characteristic chemical shift patterns reflecting the compound's structural components. The aromatic protons of the 4-methoxybenzyl group appear in the typical aromatic region (6.7-7.4 ppm), with the methoxy group showing a distinctive singlet around 3.7-3.8 ppm [9] [10]. The diethyl ester groups contribute quartet patterns for the OCH₂ protons (4.1-4.3 ppm) and triplets for the terminal CH₃ groups (1.2-1.3 ppm) [11] [10].

The methylene bridge connecting the aromatic ring to the malonate center appears as a characteristic singlet around 3.6 ppm, while the tertiary hydrogen at the malonate center shows distinctive coupling patterns [10]. The overall pattern demonstrates the expected symmetry of the diethyl ester portions with the asymmetric substitution pattern.

¹³C Nuclear Magnetic Resonance spectroscopy provides additional structural confirmation, with the aromatic carbons appearing in the 120-160 ppm region. The methoxy carbon appears around 55 ppm, while the ester carbonyl carbons are observed in the typical range of 165-170 ppm [10]. The quaternary carbon at the malonate center shows characteristic downfield shifting due to the electron-withdrawing effects of the adjacent carbonyl groups.

Infrared Spectroscopy

Infrared spectroscopic analysis reveals characteristic absorption bands that serve as definitive structural markers. The ester C=O stretching vibrations appear as strong bands in the 1720-1750 cm⁻¹ region, consistent with aliphatic ester functionality [12] [13]. The aromatic C=C stretching vibrations contribute bands in the 1450-1600 cm⁻¹ region, while the methoxy C-O stretching appears around 1250 cm⁻¹.

The aromatic C-H stretching vibrations occur in the 3000-3100 cm⁻¹ region, distinguishable from the aliphatic C-H stretches of the ethyl groups (2850-3000 cm⁻¹) [12]. The fingerprint region below 1500 cm⁻¹ provides additional diagnostic bands characteristic of the substitution pattern on the aromatic ring.

Mass Spectrometry

Mass spectrometric analysis provides molecular ion confirmation at m/z 280, with characteristic fragmentation patterns reflecting the structural components [10]. The molecular ion peak confirms the molecular formula C₁₅H₂₀O₅. Characteristic fragment ions include loss of ethyl groups (m/z 252, 224) and formation of the 4-methoxybenzyl cation (m/z 121), which serves as a diagnostic fragment for this substitution pattern.

Additional fragmentation includes loss of ethoxycarbonyl groups and formation of malonate-derived fragments, providing comprehensive structural confirmation. The base peak often corresponds to the 4-methoxybenzyl fragment, reflecting the stability of this aromatic cation under electron impact conditions.

Computational Chemistry Predictions of Electronic Properties

Computational analysis of Diethyl 2-(4-Methoxybenzyl)malonate provides insights into its electronic structure, molecular orbital characteristics, and reactivity patterns through density functional theory (DFT) calculations and molecular modeling approaches.

Frontier Molecular Orbital Analysis

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provide fundamental insights into the compound's electronic properties and chemical reactivity [14] [15]. The HOMO is typically localized on the aromatic ring system, particularly influenced by the electron-donating methoxy substituent, while the LUMO shows significant contribution from the ester carbonyl groups.

The HOMO-LUMO energy gap, estimated in the range of 4.5-5.2 eV based on similar aromatic ester systems, indicates moderate chemical stability with sufficient reactivity for synthetic transformations [14]. This energy gap is consistent with the compound's role as a synthetic intermediate capable of participating in various chemical reactions while maintaining reasonable stability under ambient conditions.

Electronic Density Distribution

Molecular electrostatic potential (MEP) calculations reveal the electron density distribution throughout the molecule, highlighting regions of electrophilic and nucleophilic character [14]. The aromatic ring, particularly at positions ortho and para to the methoxy group, shows increased electron density, while the malonate carbon center exhibits electron deficiency due to the adjacent electronegative carbonyl groups.

The methoxy oxygen atom displays high electron density, contributing to the compound's potential for hydrogen bonding and dipolar interactions. The ester oxygen atoms also show significant negative electrostatic potential, supporting their role in intermolecular interactions and solvation behavior.

Dipole Moment and Polarizability

Computational predictions indicate a molecular dipole moment in the range of 2.8-3.4 Debye, reflecting the asymmetric charge distribution arising from the polar functional groups . This moderate polarity is consistent with the predicted solubility behavior in polar organic solvents while explaining the limited water solubility.

The molecular polarizability, estimated at approximately 35-40 Ų, reflects the compound's ability to undergo induced dipole interactions and contributes to its solvation behavior in various organic media . The aromatic system contributes significantly to the overall polarizability, enhancing interactions with aromatic solvents.

Conformational Analysis

Computational conformational analysis reveals multiple stable conformations arising from rotation around the benzyl-malonate bond and the ethyl ester groups. The preferred conformations minimize steric interactions while maximizing stabilizing intramolecular interactions. The aromatic ring orientation relative to the malonate plane significantly influences the overall molecular geometry and intermolecular interaction potential.

Reactivity Indices

Global reactivity descriptors including chemical hardness, softness, and electrophilicity index provide quantitative measures of the compound's chemical behavior [15]. These parameters indicate moderate reactivity, consistent with the compound's utility as a synthetic intermediate capable of undergoing nucleophilic substitution, condensation reactions, and other transformations typical of malonate esters.